BMS-8, chemically known as 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid, is a small molecule that has garnered significant attention in cancer immunotherapy research. [, , , , ] It acts as an inhibitor of the interaction between programmed cell-death 1 (PD-1) and its ligand PD-L1, which are crucial immune checkpoint molecules. [, , , , ] This interaction plays a critical role in suppressing the immune system's ability to recognize and eliminate cancer cells. [, , , , ] BMS-8's potential lies in its ability to disrupt this interaction, thereby enhancing the body's anti-tumor immune response. [, , , , ]
While some research articles mention BMS-8 as a starting point for the development of novel inhibitors, detailed procedures for its synthesis are not explicitly described. [, ] The focus of these articles primarily lies in using BMS-8 as a reference compound for comparison with newly designed or synthesized molecules aimed at improving upon its inhibitory activity against PD-1/PD-L1 interaction. [, ]
The molecular structure of BMS-8 has been investigated through in silico simulations and docking studies. [, ] These studies have focused on understanding how BMS-8 interacts with PD-L1 and induces its dimerization, which ultimately leads to the inhibition of PD-1/PD-L1 binding. [, ] The critical structural features of BMS-8 identified through these studies include a biphenyl group, a bromotyrosine moiety, and a piperidine-2-carboxylic acid group. []
BMS-8 functions by inducing the dimerization of PD-L1. [, , , ] This dimerization occurs when two PD-L1 molecules bind to each other, forming a complex. [, , , ] BMS-8 facilitates this dimerization by binding to a specific pocket on the PD-L1 molecule. [, ] The formation of the PD-L1 dimer then prevents the binding of PD-L1 to PD-1, effectively blocking the immune checkpoint interaction and enhancing the anti-tumor immune response. [, , , ]
The primary application of BMS-8 in scientific research is as a tool for studying the PD-1/PD-L1 immune checkpoint pathway. [, , , ] Its known ability to inhibit the interaction between PD-1 and PD-L1 makes it valuable in:* Developing new cancer therapies: BMS-8 serves as a reference compound for designing and synthesizing novel small molecule inhibitors with improved potency against PD-1/PD-L1 interaction. [, ]* Understanding mechanisms of action: Studying how BMS-8 interacts with PD-L1 provides insights into the structural features and molecular mechanisms important for blocking the PD-1/PD-L1 interaction. [, ]* Validating screening assays: BMS-8 can be used as a positive control in assays designed to identify and evaluate the activity of potential inhibitors of the PD-1/PD-L1 interaction. []* Exploring structure-activity relationships (SAR): By modifying the structure of BMS-8 and evaluating the impact on its inhibitory activity, researchers can gain a better understanding of the relationship between chemical structure and biological activity. [, ] This knowledge is crucial for optimizing lead compounds in drug discovery.
Future research directions for BMS-8 could include:* Optimization of its structure: Further modifications of the BMS-8 scaffold could lead to the development of more potent and selective inhibitors of the PD-1/PD-L1 interaction. [, ]* Investigation of its pharmacokinetic properties: Understanding how BMS-8 is absorbed, distributed, metabolized, and eliminated in vivo is crucial for translating its therapeutic potential into clinical applications.* Exploration of its efficacy in combination therapies: Combining BMS-8 or its derivatives with other cancer treatments, such as chemotherapy or other immunotherapies, could potentially enhance anti-tumor responses.* Development of new delivery systems: Exploring novel ways to deliver BMS-8 or its derivatives to tumor sites could improve their efficacy and reduce potential side effects.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2